![molecular formula C21H26N2O2 B5810541 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide, also known as IBTABA, is a chemical compound that has garnered significant attention in scientific research. IBTABA is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by IBTABA leads to an increase in endocannabinoid levels, which has been linked to various physiological and biochemical effects.
作用機序
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to modulate pain and inflammation, reduce anxiety and depression-like behaviors, and improve cognitive function. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have neuroprotective effects and can protect against ischemic brain injury.
実験室実験の利点と制限
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. However, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has some limitations, including its poor solubility in water and the need for high doses to achieve therapeutic effects.
将来の方向性
Several future directions for 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide research include investigating its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Moreover, further studies are needed to understand the long-term effects of FAAH inhibition by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide and its potential side effects. Additionally, the development of more potent and selective FAAH inhibitors could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with tert-butylamine to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is further reacted with isobutyryl chloride to form the final product, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide.
科学的研究の応用
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to increase endocannabinoid levels, which can modulate pain and inflammation. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in preclinical studies.
特性
IUPAC Name |
4-tert-butyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)19(24)22-17-7-6-8-18(13-17)23-20(25)15-9-11-16(12-10-15)21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNSPCOAACGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。